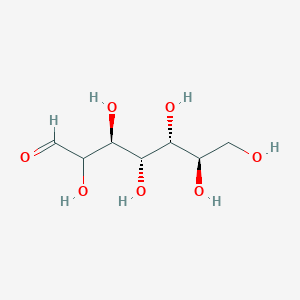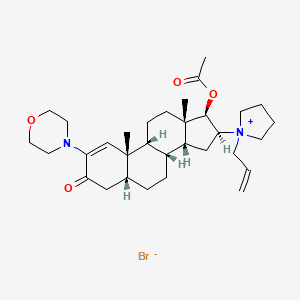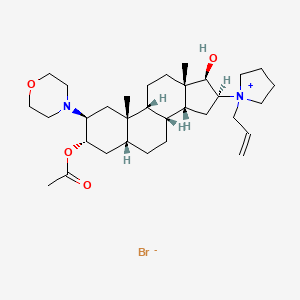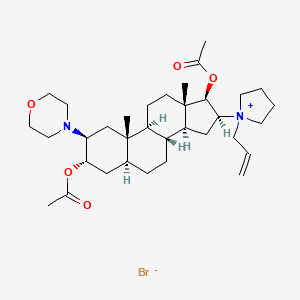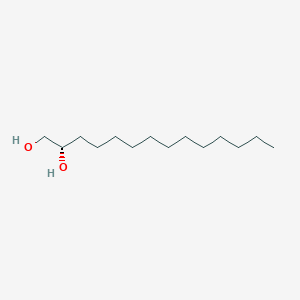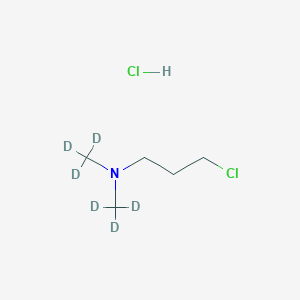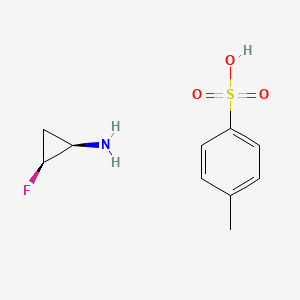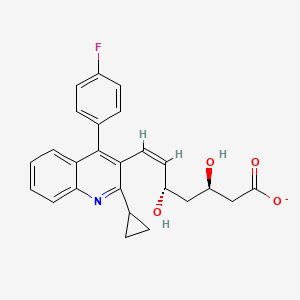
(Z)-Pitavastatin Calcium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Pitavastatin calcium is synthesized through various innovative methods. One approach involves a diastereoselective synthesis starting from commercially available (S)-epichlorohydrin, utilizing a bismuth-catalyzed two-component hemiacetal/oxa-Michael addition reaction for the efficient assembly of the pitavastatin C7 side chain via a Wittig reaction (Xiong et al., 2015). Another method describes the synthesis from (E)-3-[2-cyclopropyl-4-(4-fluoro-quino-lin-3-yl)-propenal, highlighting the mild reaction conditions suitable for industrial application (Qiao, 2008).
Molecular Structure Analysis
The molecular structure of pitavastatin calcium is crucial for its activity, with specific stereochemistry playing a vital role in its synthesis and function. Detailed analysis and understanding of its molecular structure have enabled the development of efficient synthesis routes, such as the stereoselective Wittig olefination reaction used in its production (Fabris et al., 2012).
Chemical Reactions and Properties
Pitavastatin calcium undergoes various chemical reactions, including its degradation under stress conditions such as acid and base exposure, which has been extensively studied to understand its stability and develop suitable analytical methods for its quantification and quality control (Gomas et al., 2010).
科学的研究の応用
Bioequivalence and Pharmacokinetics
- Scaled-Average, Population, and Individual Bioequivalence : A study evaluated the bioequivalence of generic and branded tablets of pitavastatin calcium in healthy Chinese volunteers. Both formulations were found to be bioequivalent, indicating their interchangeability in clinical medication in China (Huang et al., 2014).
- Pharmacokinetic Properties : Research on the pharmacokinetic properties of pitavastatin after single and multiple doses in healthy Chinese volunteers showed linear plasma pharmacokinetic properties and different distribution and elimination characteristics for multiple dosing. This study provides essential information for understanding pitavastatin's behavior in the body (Luo et al., 2015).
Pharmacological Effects
- Effect on Endothelial Dysfunction : Pitavastatin calcium was found to improve endothelial function in hypercholesterolemia patients, likely due to its antioxidant properties. This indicates its potential use beyond cholesterol regulation (Yan et al., 2011).
- Potential Anticancer Properties : A study revealed that pitavastatin inhibited the growth of liver cancer cells and induced apoptosis, suggesting its potential as a therapeutic agent for liver cancer (You et al., 2016).
Synthesis and Analytical Methods
- Synthesis Techniques : Various studies have developed methods for synthesizing pitavastatin calcium, providing efficient routes for its production. These methods are significant for pharmaceutical manufacturing (Fabris et al., 2012); (Chen et al., 2015).
- Analytical Methods for Quantification : A study developed a method for the quantification of stereoisomers and the geometrical isomer of pitavastatin calcium, crucial for quality control in pharmaceutical products (Hariram et al., 2014).
Safety And Hazards
特性
IUPAC Name |
(Z,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/p-1/b12-11-/t18-,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYFMXBACGZSIL-DBBWNDPISA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C\[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FNO4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 58058114 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

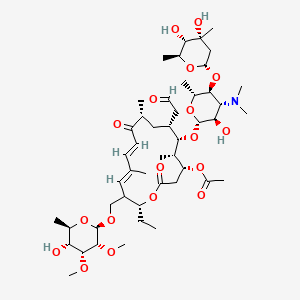

![N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline](/img/structure/B1146327.png)
